molecular formula C20H20O5 B1209454 5-Deoxykievitone CAS No. 74161-24-3

5-Deoxykievitone

Cat. No.: B1209454
CAS No.: 74161-24-3
M. Wt: 340.4 g/mol
InChI Key: JIJYZALGIIQXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Deoxykievitone is a bioactive compound belonging to the class of organic compounds known as 8-prenylated isoflavanones. These compounds feature a C5-isoprenoid unit at the 8-position. This compound has been detected in gram beans (Vigna mungo) and pulses

Scientific Research Applications

5-Deoxykievitone has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other bioactive compounds and as a model compound in studying reaction mechanisms.

    Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.

    Medicine: Due to its pharmacological properties, this compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Preparation Methods

The synthesis of 5-Deoxykievitone involves several steps. One common synthetic route includes the use of 2,4-dihydroxyacetophenone and 3-methyl-2-buten-1-ol as starting materials. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield this compound .

Chemical Reactions Analysis

5-Deoxykievitone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups in the molecule.

Mechanism of Action

The mechanism of action of 5-Deoxykievitone involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, modulating their activity. The compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. Additionally, it can interact with cellular signaling pathways, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

5-Deoxykievitone is unique among similar compounds due to its specific structural features and bioactivity. Similar compounds include other 8-prenylated isoflavanones such as:

Properties

CAS No.

74161-24-3

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

3-(2,4-dihydroxyphenyl)-7-hydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O5/c1-11(2)3-5-14-17(22)8-7-15-19(24)16(10-25-20(14)15)13-6-4-12(21)9-18(13)23/h3-4,6-9,16,21-23H,5,10H2,1-2H3

InChI Key

JIJYZALGIIQXKE-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=CC2=C1OCC(C2=O)C3=C(C=C(C=C3)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OCC(C2=O)C3=C(C=C(C=C3)O)O)O)C

74161-24-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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